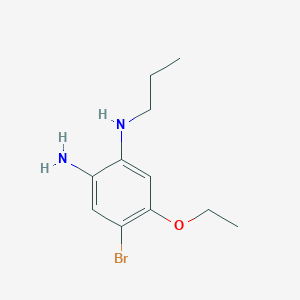

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine

Description

Chemical Structure and Identification

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine (CAS: 1373233-24-9) is a substituted benzene diamine featuring a bromine atom at position 4, an ethoxy group (-OCH₂CH₃) at position 5, and an N-propyl (-CH₂CH₂CH₃) substituent on one of the amine groups. Its molecular formula is inferred as C₁₁H₁₆BrN₂O based on structural analogs . This compound is primarily used in pharmaceutical and chemical research, particularly as a precursor for synthesizing heterocyclic compounds or bioactive molecules.

For example, nitro intermediates (e.g., 4-Bromo-5-ethoxy-2-nitro-N-propylaniline, CAS: 1280786-62-0) may be reduced using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline workup and purification .

Propriétés

IUPAC Name |

4-bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-3-5-14-10-7-11(15-4-2)8(12)6-9(10)13/h6-7,14H,3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPQIXIBTUQFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1N)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the benzene ring.

N-Propylation: The attachment of a propyl group to the nitrogen atom of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and N-propylation processes under controlled conditions to ensure high yield and purity. These processes often utilize catalysts and specific reaction conditions to optimize the efficiency and selectivity of the reactions .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy and propyl groups can influence the compound’s reactivity and selectivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The table below compares 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine with structurally related benzene diamines, focusing on substituents, physicochemical properties, and applications.

Activité Biologique

Overview

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a bromine atom and ethoxy group, along with a propyl chain attached to the benzene ring, which may influence its interaction with biological systems.

- Molecular Formula : C11H17BrN2O

- CAS Number : [Not specified in the search results]

- Functional Groups : Bromine, ethoxy, and diamine

The biological activity of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and ethoxy groups may enhance binding affinity to these targets, potentially leading to modulation of their activity.

Anticancer Properties

Research indicates that compounds similar to 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine exhibit significant antiproliferative effects against various human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine | A375 Melanoma | TBD |

| 4-Bromo-5-(methoxy)benzene-1,2-diamine | MCF-7 Breast Cancer | 193 |

| Triphenylphosphonium Conjugates | HST-116 Colon Cancer | Low Micromolar |

Note: Specific IC50 values for 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine were not available in the provided sources.

Mechanistic Studies

Studies have shown that similar compounds induce apoptosis and inhibit cell migration in cancer cells. For example, compounds containing triphenylphosphonium moieties have been reported to enhance cytotoxicity through mitochondrial targeting mechanisms, suggesting a potential pathway for 4-Bromo-5-ethoxy derivatives as well .

Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various alkoxy-substituted benzenes on human cancer cell lines, the introduction of ethoxy and propyl groups was found to significantly enhance biological activity compared to their unsubstituted counterparts. This suggests that structural modifications can lead to improved therapeutic profiles.

Comparative Analysis

When compared with structurally similar compounds like 4-Bromo-5-(methoxy)benzene-1,2-diamine and 4-Bromo-1,2-benzenediamine, 4-Bromo-5-ethoxy derivatives exhibited distinct biological properties due to the unique combination of functional groups present. This highlights the importance of chemical structure in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.